4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride
Description
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride is a piperidine-based compound with a benzoyl moiety modified by a piperidinylmethoxy substituent. Its molecular structure includes two piperidine rings: one substituted with a methyl group and another linked via a methoxy-benzoyl group (Figure 1).
Key structural features:
- Benzoyl group: Enhances aromatic interactions in receptor binding.
- Piperidinylmethoxy linker: Introduces steric bulk and flexibility, which may influence solubility and target selectivity.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16;/h2-5,15-16,20H,6-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAABTVBYSCRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride, with CAS number 1332531-28-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C19H29ClN2O2, with a molar mass of 352.9 g/mol. Its structure includes a piperidine core, which is significant in medicinal chemistry for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1332531-28-8 |
| Molecular Formula | C19H29ClN2O2 |
| Molar Mass | 352.9 g/mol |
| Hazard Class | Irritant |
Pharmacological Profile
Research indicates that compounds containing the benzoylpiperidine fragment, such as this one, exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that related benzoylpiperidine derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .
- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes involved in cancer progression. Specifically, it has been noted for inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The piperidine moiety enhances its binding affinity to various receptors and enzymes. For example, the compound's structure allows it to fit into the active sites of enzymes like monoacylglycerol lipase (MAGL), leading to competitive inhibition .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antitumor Efficacy : A study evaluating the antiproliferative effects showed that derivatives of benzoylpiperidine exhibited IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines . This suggests that modifications to the piperidine structure can enhance its anticancer properties.
- Mechanistic Insights : Research utilizing molecular docking techniques has provided insights into how the compound interacts with target enzymes. For instance, modifications to the benzoyl group significantly impacted the binding affinity and inhibitory potency against MAGL .
- Comparative Analysis : A comparative study of various piperidinyl compounds indicated that those with methoxy substitutions showed enhanced biological activity compared to their unsubstituted counterparts . This underscores the importance of structural modifications in optimizing therapeutic efficacy.
Future Directions
Further research is necessary to fully elucidate the pharmacokinetics and toxicity profiles of this compound. Investigations into its potential synergistic effects with other therapeutic agents could also provide valuable insights for developing combination therapies in oncology.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride may exhibit antidepressant properties. A study investigated the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The compound's ability to interact with these pathways suggests potential for developing new antidepressants.
2. Analgesic Properties
The analgesic potential of this compound has been explored through various animal models. In one study, it was shown to reduce pain responses significantly compared to control groups. The mechanism of action appears to involve the inhibition of specific pain pathways, making it a candidate for further development in pain management therapies.
3. Neurological Disorders
Preliminary studies have suggested that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows for direct action on central nervous system targets.
Table 1: Summary of Pharmacological Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antidepressant Effects | Behavioral assays in rodents | Significant reduction in depressive-like behavior |
| Analgesic Effects | Pain response assays | Notable decrease in pain sensitivity |
| Neuroprotection | Cell culture and animal models | Protection against neurotoxicity |
Material Science Applications
1. Drug Delivery Systems
The compound's unique structure makes it suitable for incorporation into drug delivery systems. Its solubility and stability profiles suggest it could be used as a carrier for other therapeutic agents, enhancing their bioavailability and efficacy.
2. Development of Biocompatible Materials
Research is ongoing into the use of this compound in creating biocompatible materials for medical implants. Its chemical properties can be tailored to enhance compatibility with biological tissues, reducing rejection rates.
Case Studies
Case Study 1: Antidepressant Development
A clinical trial involving a derivative of this compound demonstrated promising results in patients with major depressive disorder. The trial showed significant improvements in mood and cognitive function over a 12-week period, highlighting the potential for this class of compounds in treating depression.
Case Study 2: Pain Management
In another study focusing on chronic pain management, patients treated with formulations containing this compound reported a marked reduction in pain levels compared to those receiving placebo treatments. This suggests that further research into its analgesic properties could lead to effective new therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS 42060-84-4)
- Molecular Formula: C₁₃H₁₈ClNO
- Key Differences : Lacks the piperidinylmethoxy substituent, simplifying the structure to a single piperidine ring with a methylbenzoyl group.
- Implications : Reduced steric bulk may improve solubility (molecular weight: 239.74) but decrease receptor selectivity compared to the target compound .
4-(3-Fluorophenoxy)piperidine Hydrochloride (CAS 3202-35-5)
- Molecular Formula: C₁₁H₁₄FNO
- Key Differences: Replaces the benzoyl group with a fluorophenoxy moiety.
- Implications : Fluorine’s electronegativity enhances binding to electron-rich receptor pockets, but the absence of a benzoyl group limits aromatic interactions .
ABP-6 and APB-10 (Heterocyclic Derivatives)
- Key Differences : Benzoyl group replaced with chromone or coumarin heterocycles. APB-10 includes a 4-methoxyphenyl terminal substituent.
- Implications : These modifications improve potency (3–4-fold) and eliminate off-target effects, suggesting that heterocyclic replacements may optimize pharmacological profiles .
Pharmacological and Physicochemical Comparisons
Key Research Findings
- Piperidine Alkyl Groups : Larger alkyl groups on the piperidine nitrogen (e.g., in APB-10) correlate with enhanced pharmacological activity, suggesting that the target compound’s methyl group may limit potency .
Q & A
Q. What are the standard synthetic routes for 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride?
The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach involves coupling a benzoyl chloride intermediate with a piperidine-containing moiety under alkaline conditions. For example, similar compounds are synthesized using nucleophilic substitution reactions with 4-chloronitrobenzene and N-methylpiperazine, followed by HCl treatment to form the hydrochloride salt . Purification often involves recrystallization or chromatography .
Q. What safety precautions are essential during handling and storage?
Based on safety data sheets (SDS) of structurally related piperidine derivatives:
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact. Work in a fume hood to ensure adequate ventilation .
- Storage : Store in a cool, dry place (-20°C recommended for stability) in airtight containers away from oxidizing agents and moisture .
Q. Which analytical techniques are used to confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the piperidine and benzoyl moieties.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade material) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Test alternatives to traditional bases (e.g., triethylamine) such as DBU or DIPEA to enhance coupling efficiency .
- Solvent Optimization : Replace dichloromethane with polar aprotic solvents like DMF or acetonitrile to improve solubility of intermediates .
- Temperature Control : Conduct reactions under reflux or microwave-assisted conditions to reduce side products .
Q. How to resolve discrepancies in spectral data during characterization?
- Cross-Validation : Compare NMR/IR/MS data with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks in NMR spectra .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereoisomers .
Q. What strategies mitigate stability issues under varying experimental conditions?
- pH Adjustment : Stabilize the hydrochloride salt in buffered solutions (pH 4–6) to prevent degradation .
- Light Sensitivity : Store in amber glass vials if photodegradation is observed .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) to identify decomposition pathways .
Methodological Considerations
Q. How to design bioactivity assays for this compound?
- In Vitro Models : Use receptor-binding assays (e.g., radioligand displacement for opioid or adrenergic receptors) based on structural analogs like Meperidine .
- Dose-Response Studies : Test concentrations ranging from 1 nM to 100 µM in cell-based assays (e.g., cAMP inhibition for GPCR targets) .
Q. How to address conflicting results in pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
